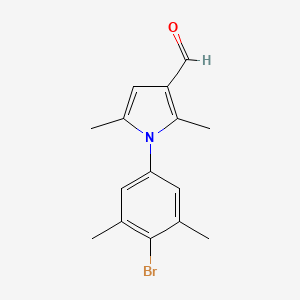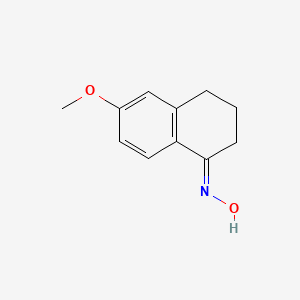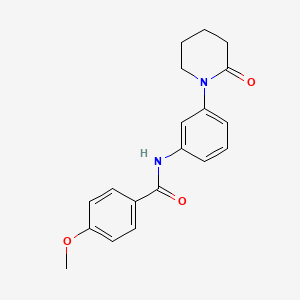
1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (BDDP) is a synthetic organic compound belonging to the class of pyrroles. It is a colorless solid with a molecular weight of 244.2 g/mol and a melting point of 128-130°C. BDDP has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Hydrogen-Bonding Patterns in Derivatives of 2,4-Dimethylpyrrole
The study by Senge & Smith (2005) examines the crystal and molecular structures of six derivatives of 2,4-dimethylpyrrole, highlighting the significance of hydrogen-bonding patterns in determining molecular assembly and interaction. This research provides insight into the fundamental chemical interactions that could be relevant for the compound of interest, especially in understanding its potential for forming specific molecular structures through hydrogen bonding (Senge & Smith, 2005).
Reactions of Pyrroles with Carbon Monoxide and Ethanol
Treibs & Wilhelm's research from 1979 explores the reactions of 2,4-dimethylpyrrole with carbon monoxide and ethanol, leading to various pyrrole derivatives, including 3,5-dimethyl-2-pyrrolecarbaldehyde. This study illustrates the synthetic versatility of pyrrole derivatives in organic synthesis and their potential applications in creating novel chemical entities (Treibs & Wilhelm, 1979).
Sterically Hindered N-Aryl Pyrroles
Vorkapić-Furač et al. (1989) discuss the synthesis of novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and their properties, including barriers to racemization and chromatographic separation of enantiomers. This research is pertinent for understanding the structural and stereochemical considerations in the design and application of pyrrole derivatives in medicinal chemistry and materials science (Vorkapić-Furač et al., 1989).
Synthesis of Thieno-Pyrroles
Hawkins et al. (1994) describe the synthesis of thieno-pyrroles starting from thiophene, including steps involving the formation of carbaldehydes. This study underscores the applicability of pyrrole derivatives in heterocyclic chemistry, particularly in synthesizing compounds with potential electronic and optical properties (Hawkins et al., 1994).
Lithiation of Pyrrole Derivatives
Muchowski & Hess (1988) discuss the use of a dimer of 3-bromo-6-dimethylamino-1-azafulvene as a precursor for the synthesis of pyrrole-2-carboxaldehydes. This work highlights the synthetic methodologies for functionalizing pyrrole derivatives, which could be applicable to the compound of interest for modifying its properties or reactivity (Muchowski & Hess, 1988).
properties
IUPAC Name |
1-(4-bromo-3,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-9-5-14(6-10(2)15(9)16)17-11(3)7-13(8-18)12(17)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVUDSNMJATFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N2C(=CC(=C2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)




![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)

![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)


![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)
![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)
